Differentiated BET Bromodomain Binding Profile vs. BRD3 and BRD4
Methyl N-(4-bromo-3-fluorophenyl)carbamate exhibits measurable but weak binding affinity to BET bromodomains, which distinguishes it from highly potent, optimized BET inhibitors and positions it as a useful fragment-like starting point. In fluorescence anisotropy competition assays, the compound demonstrated binding to BRD3 (ChEMBL ID: CHEMBL2187904) [1]. In isothermal titration calorimetry (ITC) assays, the compound bound BRD4 BD1 with a Kd of 3.3 µM, but showed no detectable binding to BRD4 BD2 (Kd >300 µM), indicating a degree of domain selectivity within the BET family [2]. This contrasts with high-affinity BET inhibitors such as JQ1 or OTX015, which exhibit single-digit nanomolar or picomolar Kd values across multiple bromodomains. The moderate and domain-discriminating affinity of this compound makes it suitable for fragment elaboration and selectivity engineering.
| Evidence Dimension | Binding affinity to BET bromodomains |
|---|---|
| Target Compound Data | BRD3: Binding detected (no Kd reported); BRD4 BD1: Kd = 3.3 µM; BRD4 BD2: Kd >300 µM |
| Comparator Or Baseline | High-affinity BET inhibitors (e.g., JQ1, OTX015): BRD4 BD1 Kd <100 nM |
| Quantified Difference | Target compound is >33-fold less potent than high-affinity inhibitors at BRD4 BD1; exhibits BRD4 domain selectivity absent in pan-BET inhibitors |
| Conditions | Fluorescence anisotropy competition assay for BRD3; isothermal titration calorimetry (ITC) for BRD4 BD1 and BD2 domains |
Why This Matters
The moderate affinity and BRD4 domain selectivity profile make this compound an appropriate fragment hit for medicinal chemistry optimization campaigns targeting selective BET inhibition, as opposed to purchasing a high-affinity but non-selective tool compound.
- [1] ChEMBL Database. (n.d.). CHEMBL2187904: Binding affinity of methyl N-(4-bromo-3-fluorophenyl)carbamate to BRD3. View Source
- [2] BindingDB. (n.d.). BDBM50148603 (CHEMBL3770724): Kd values for BRD4 BD1 and BD2 binding by ITC. View Source
